molecular formula C12H12N4O B12114015 Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- CAS No. 924859-50-7

Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-

Cat. No.: B12114015
CAS No.: 924859-50-7
M. Wt: 228.25 g/mol
InChI Key: PATCITZAGOYVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- (CAS: Not explicitly provided in evidence), is a pyrazole-based compound characterized by a cyanamide (-NH-C≡N) group attached to the 4-position of a dihydro-pyrazole ring. This structural motif is central to its chemical reactivity and biological activity. The compound’s core structure allows for diverse functionalization, enabling modulation of its physicochemical and pharmacological properties.

Properties

CAS No.

924859-50-7

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyanamide

InChI

InChI=1S/C12H12N4O/c1-9-11(14-8-13)12(17)16(15(9)2)10-6-4-3-5-7-10/h3-7,14H,1-2H3

InChI Key

PATCITZAGOYVFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. This reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The cyanamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Cyanamide derivatives have shown promise as potential anticancer agents. For instance, studies indicate that modifications in the pyrazole structure can enhance the cytotoxic effects against various cancer cell lines. A notable case involved the evaluation of a related compound which demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation .

1.2 Anti-inflammatory Properties

Research has indicated that cyanamide derivatives can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. In silico studies have shown that these compounds can effectively dock into the active site of 5-LOX, suggesting a pathway for further optimization and development into anti-inflammatory therapeutics .

1.3 Antimicrobial Activity

The antimicrobial properties of cyanamide compounds have been explored extensively. For example, derivatives have been tested against various strains of bacteria and fungi, demonstrating significant activity. The minimum inhibitory concentration (MIC) values reported for these compounds suggest their potential as effective antimicrobial agents .

Agricultural Applications

2.1 Plant Growth Regulators

Cyanamide compounds are being investigated as plant growth regulators. They have been shown to influence the growth and development of certain crops by modulating hormonal pathways. This application is particularly relevant in enhancing crop yields and improving resistance to environmental stresses .

2.2 Pest Control

Some cyanamide derivatives exhibit insecticidal properties, making them candidates for use in pest control formulations. Their effectiveness against specific pests can reduce reliance on traditional pesticides, contributing to more sustainable agricultural practices .

Material Science Applications

3.1 Synthesis of Novel Materials

Cyanamide derivatives are utilized in the synthesis of novel materials with unique properties. For example, they can serve as precursors for creating polymers or other complex structures that exhibit desirable physical characteristics such as thermal stability and mechanical strength .

3.2 Photovoltaic Materials

Recent studies have explored the use of cyanamide-based compounds in photovoltaic applications. Their electronic properties make them suitable for incorporation into organic solar cells, potentially improving efficiency and energy conversion rates .

Data Tables

Application Area Compound Type Key Findings
Medicinal ChemistryAnticancer AgentsSelective cytotoxicity against cancer cells; inhibition of key enzymes .
Anti-inflammatory AgentsEffective 5-LOX inhibitors; potential for drug development .
AntimicrobialsSignificant activity against bacteria and fungi; low MIC values reported .
Agricultural SciencesGrowth RegulatorsModulates hormonal pathways; enhances crop yield and stress resistance .
Pest ControlEffective against specific pests; sustainable alternative to traditional pesticides .
Material ScienceNovel MaterialsUsed as precursors for polymers; unique thermal and mechanical properties .
Photovoltaic MaterialsPotential use in organic solar cells; improved efficiency through electronic properties .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of a cyanamide derivative through cell viability assays on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Properties
In silico docking studies were conducted to assess the binding affinity of a cyanamide derivative to 5-LOX. The compound exhibited strong binding interactions, suggesting its viability for further development into an anti-inflammatory drug.

Case Study 3: Agricultural Application
Field trials were conducted using cyanamide derivatives as growth regulators on tomato plants. The results showed improved growth metrics compared to untreated controls, indicating their effectiveness in agricultural applications.

Mechanism of Action

The mechanism of action of Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound shares structural similarities with several derivatives of the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) scaffold. Key analogues include:

Compound Substituent Key Features References
2-Bromo-N-(pyrazol-4-yl)benzamide Bromine at benzamide Enhanced hydrogen bonding via Br⋯O interactions; DFT studies confirm stability via electrostatic contributions .
2-Chloro-N-(pyrazol-4-yl)benzamide Chlorine at benzamide Similar stabilization via Cl⋯O interactions; comparable bioactivity to bromo analogue .
N-(Pyrazol-4-yl)-2-(4-methylsulfanylphenyl)acetamide Methylsulfanyl group Increased hydrophobicity; crystal structure reveals C–H⋯S and N–H⋯O hydrogen bonds .
N-(Pyrazol-4-yl)-2-(4-nitrophenyl)acetamide Nitro group Strong electron-withdrawing effect; twisted conformation between nitrophenyl and pyrazole rings .

Key Observations :

  • Halogenated derivatives (Br, Cl) exhibit stronger hydrogen bonding and electrostatic stabilization compared to non-halogenated analogues .
  • Sulfanyl and nitro groups introduce steric and electronic effects, altering molecular conformation and intermolecular interactions .
Hydrogen Bonding and Crystal Packing

The compound and its analogues display distinct hydrogen-bonding patterns critical for their crystalline stability:

Compound Hydrogen Bonds Crystal Packing Motifs References
Target Cyanamide N–H⋯O (amide), C≡N⋯H Likely R₂²(10) motifs (inferred from related structures)
2-Bromo/Chloro-benzamide analogues N–H⋯O, Br/Cl⋯O Layered networks stabilized by halogen bonds .
4-Methylsulfanyl acetamide N–H⋯O, C–H⋯S Chains along [100] via N–H⋯O; 3D network via C–H⋯S .
4-Nitro acetamide N–H⋯O, C–H⋯O 2D supramolecular layers via R₂²(10) motifs .

Theoretical Insights :
Density Functional Theory (DFT) studies on halogenated analogues confirm that electrostatic contributions dominate stabilization, with bond lengths and angles aligning with experimental data .

Activity Trends :

  • Electron-withdrawing groups (e.g., NO₂, Cl) enhance bioactivity by increasing electrophilicity.
  • Hydrophobic substituents (e.g., methylsulfanyl) improve membrane permeability.

Yield Optimization :

  • Use of cesium carbonate in DMF improves yields for oxadiazole-containing derivatives .

Biological Activity

Cyanamide derivatives, particularly those containing pyrazole moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is a notable example that has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The structure of the compound can be represented as follows:

Cyanamide N 2 3 dihydro 1 5 dimethyl 3 oxo 2 phenyl 1H pyrazol 4 yl \text{Cyanamide N 2 3 dihydro 1 5 dimethyl 3 oxo 2 phenyl 1H pyrazol 4 yl }

This compound is synthesized through various methods involving cyanamide and pyrazole derivatives. The synthesis often includes the coupling of cyanamide with substituted pyrazoles under specific conditions to achieve high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of cyanamide derivatives. For instance, a series of pyrazole-based compounds were evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain cyanamide derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating significant antiproliferative activity .

Anti-inflammatory Properties

Cyanamide derivatives have also been assessed for their anti-inflammatory activity . In vitro assays demonstrated that these compounds could inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. One study found that certain derivatives showed selectivity indices superior to celecoxib .

Enzyme Inhibition

The compound has been tested for its ability to inhibit various enzymes relevant to disease processes. Notably, it showed promising results as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase) and alkaline phosphatase. These enzymes play crucial roles in cellular signaling and metabolism, making their inhibition a potential therapeutic target .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, cyanamide derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from cyanamide have shown moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeTarget/AssayIC50 Value (μM)Reference
AnticancerBreast Cancer Cell Line10 - 20
Anti-inflammatoryCOX-2 Inhibition0.02 - 0.04
Enzyme InhibitionEcto-nucleotide triphosphate diphosphohydrolase15 - 30
AntimicrobialE. coli50 - 100

Detailed Research Findings

  • Anticancer Studies : A recent study evaluated several cyanamide-pyrazole hybrids against human cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced cytotoxicity, with certain substitutions enhancing potency .
  • Mechanism of Action : The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory mediators such as prostaglandins. Molecular docking studies suggested strong binding affinities between the compounds and COX enzymes .
  • Enzymatic Activity : The inhibitory effects on alkaline phosphatase were linked to the structural features of the cyanamide derivatives, which may interfere with substrate binding .

Q & A

Q. What are the common synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives?

Methodological Answer: The synthesis typically involves coupling 4-aminoantipyrine with substituted arylacetic acids using carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane. Triethylamine is added to maintain basic conditions, and the reaction is stirred at low temperatures (e.g., 273 K) to minimize side reactions. Post-reaction, the product is purified via extraction and crystallization .

Q. How is single-crystal X-ray diffraction employed to determine the molecular structure of these compounds?

Methodological Answer: Single-crystal X-ray studies require high-quality crystals grown via slow evaporation (e.g., from methylene chloride). Data collection uses MoKα radiation (λ = 0.71073 Å) at low temperatures (100–293 K) to reduce thermal motion artifacts. Key parameters include R factors (e.g., R₁ = 0.042–0.064), Z values (molecules per unit cell), and torsion angles to confirm planar conformations of pyrazole rings and amide groups .

Q. What role does the pyrazole core play in the biological activity of these derivatives?

Methodological Answer: The pyrazole ring provides a rigid scaffold for hydrogen bonding and π-π stacking interactions, critical for binding to biological targets like enzymes. Modifications at the 4-position (e.g., acetamide or cyanamide groups) enhance bioactivity, as seen in antipyretic and analgesic drug intermediates .

Advanced Research Questions

Q. How do intermolecular interactions influence the supramolecular architecture of these compounds?

Methodological Answer: Crystal packing is governed by N–H···O and C–H···O hydrogen bonds, forming motifs like R₂²(10) chains. For example, in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide, these interactions create 2D networks along [100] and [001] directions. Dihedral angles between aromatic rings (e.g., 59.3° between nitrophenyl and phenyl rings) further dictate packing efficiency .

Q. What computational strategies are used to predict the reactivity and bioactivity of these derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations optimize molecular geometries and frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and stability. Docking studies simulate ligand-protein interactions, such as binding to penicillin-binding proteins (due to structural similarity to benzylpenicillin), to prioritize compounds for synthesis .

Q. How can structural discrepancies in crystallographic data be resolved?

Methodological Answer: Discrepancies in bond lengths or angles (e.g., deviations in pyrazole ring planarity up to 0.0042 Å) are analyzed using validation tools like PLATON. Cross-referencing with databases (e.g., Cambridge Structural Database) and refining thermal displacement parameters (Ueq) improve accuracy. Contradictions in R factors (e.g., 0.042 vs. 0.158) may arise from data-to-parameter ratios or crystal quality .

Q. What methodologies guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer: Substituent effects are evaluated via SAR studies. For instance, electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring increase metabolic stability. Introducing methylsulfanyl or formamide groups modulates solubility and hydrogen-bonding capacity. Retrosynthetic analysis identifies feasible routes, such as coupling 4-aminoantipyrine with halogenated arylacetic acids .

Methodological Notes

  • Crystallography : Always use low-temperature data collection (100 K) to minimize thermal motion .
  • Synthesis : Optimize EDCI coupling by controlling stoichiometry (1:1 acid-to-amine ratio) and reaction time (3–5 hours) .
  • Computational Modeling : Validate docking results with in vitro assays (e.g., enzyme inhibition) to confirm predicted bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.